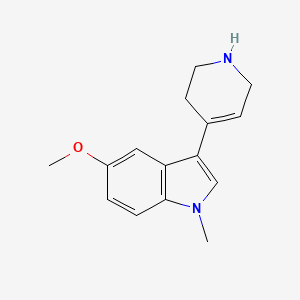

5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

準備方法

The synthesis of 5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves multiple steps, including the formation of the indole ring and the introduction of the methoxy and tetrahydropyridinyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as methyl iodide, methoxyamine, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.

化学反応の分析

Hydrogenation of the Tetrahydropyridine Ring

The 1,2,3,6-tetrahydropyridine ring undergoes catalytic hydrogenation to yield a saturated piperidine derivative. This reaction is pivotal for modulating receptor binding affinity and selectivity in drug discovery.

-

Conditions : Hydrogen gas (40–60 psi) with palladium on carbon (Pd/C) or platinum oxide in ethanol at ambient temperature to 40°C for 16h–3 days .

-

Outcome : Reduction of the C=C bond to form 3-(piperidin-4-yl)-5-methoxy-1-methyl-1H-indole.

| Reaction | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Hydrogenation | Pd/C or PtO₂ | H₂ (40–60 psi), ethanol, 25–40°C | Piperidine derivative |

Electrophilic Substitution on the Indole Ring

The indole moiety participates in electrophilic substitution, particularly at the 4-, 6-, or 7-positions, due to the activating effect of the methoxy group.

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups.

-

Sulfonation : Fuming H₂SO₄ at 80°C yields sulfonic acid derivatives.

| Reaction | Reagents | Conditions | Position | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2h | 4-, 6-, or 7- | |

| Sulfonation | Fuming H₂SO₄ | 80°C, 4h | 4-, 6-, or 7- |

Alkylation/Acylation at the Indole Nitrogen

The N1 position of the indole ring reacts with alkyl halides or acyl chlorides under basic conditions.

-

Conditions : Sodium hydride (NaH) in THF with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) at 0°C to room temperature.

-

Example : Reaction with methyl iodide forms 1-methyl-5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.

| Reaction | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, NaH | THF, 0°C→RT | N1-methylated indole |

Oxidation of the Tetrahydropyridine Ring

The tetrahydropyridine ring undergoes oxidation to form pyridine or hydroxylated intermediates.

-

Conditions : m-CPBA (meta-chloroperbenzoic acid) in dichloromethane (DCM) at 0°C→RT.

-

Outcome : Epoxidation or hydroxylation depending on stoichiometry.

| Reaction | Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| Oxidation | m-CPBA | DCM, 0°C→RT | Pyridine derivative |

Acid-Mediated Dehydration

Tertiary alcohols derived from the tetrahydropyridine ring dehydrate under acidic conditions to regenerate the conjugated diene.

| Reaction | Acid | Conditions | Product | Reference |

|---|---|---|---|---|

| Dehydration | TFA | Toluene, reflux | 1,2,3,6-Tetrahydropyridine |

Reductive Alkylation

Triethylsilane (Et₃SiH) in TFA reduces iminium intermediates, enabling reductive alkylation.

| Reaction | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Reductive alkylation | Et₃SiH, TFA | RT, 1–48h | 1-Alkyl-tetrahydropyridine |

Demethylation of the Methoxy Group

Though not directly observed in the literature, methoxy groups typically demethylate under harsh acidic (e.g., BBr₃ in DCM) or basic conditions (e.g., HI, 150°C).

-

Potential Product : 5-Hydroxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.

科学的研究の応用

Serotonin Receptor Modulation

Research indicates that derivatives of 5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exhibit significant affinity for serotonin receptors, particularly the 5-HT1A receptor. These compounds have been investigated for their potential as antidepressants due to their ability to modulate serotonin levels in the brain. For instance, studies have shown that structural modifications can influence binding affinities and selectivity towards different serotonin receptor subtypes .

Antipsychotic and Mood-Stabilizing Effects

The compound has also been evaluated for its antipsychotic-like properties. In vitro studies demonstrated that certain derivatives activate β-arrestin recruitment preferentially, which is associated with mood modulation and cognitive enhancement . This suggests a multifaceted role in treating mood disorders and schizophrenia.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has indicated that:

- Substituents on the Indole Ring : Changes in substituents can significantly affect the compound's interaction with serotonin and dopamine receptors. For example, modifications at the C-5 position of the indole ring have shown to enhance binding affinity for serotonin transporters (SERT) .

- Tetrahydropyridine Moiety : The presence of the 1,2,3,6-tetrahydropyridinyl group contributes to the compound's ability to cross the blood-brain barrier and interact effectively with central nervous system targets .

Antidepressant Activity

Due to its action on serotonin receptors, this compound is being explored as a candidate for antidepressant therapies. Preclinical studies suggest that it may provide rapid relief from depressive symptoms compared to traditional SSRIs .

Antiseizure Properties

Recent investigations into related indole derivatives have highlighted their potential as antiseizure agents. The modulation of neurotransmitter systems involved in seizure activity presents an exciting avenue for further research into this compound's therapeutic applications .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

作用機序

The mechanism of action of 5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the pathways involved. For example, it may inhibit certain enzymes, leading to a decrease in the production of specific molecules within the cell.

類似化合物との比較

Similar compounds to 5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole include other indole derivatives with different substituents. These compounds may have similar biological activities but differ in their potency, selectivity, and specific applications. Some examples of similar compounds include:

- This compound-2-carboxylic acid

- This compound-3-carboxamide

These compounds highlight the uniqueness of this compound in terms of its specific substituents and the resulting biological activities.

生物活性

5-Methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is an indole derivative that has garnered attention for its potential biological activities, particularly within the realm of neuropharmacology. This compound's unique structure, featuring a methoxy group and a tetrahydropyridine moiety, suggests diverse interactions with neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H18N2O

- Molecular Weight : 242.32 g/mol

- CAS Number : 55556-41-7

This compound primarily interacts with various serotonin receptors and dopaminergic systems. Notably:

- Serotonin Receptor Agonism : The compound exhibits significant binding affinity for serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. This interaction is crucial for its potential antidepressant effects and modulation of mood disorders .

- Dopaminergic Activity : Preliminary studies indicate that this compound may influence dopaminergic pathways in the brain, potentially affecting conditions such as Parkinson's disease and schizophrenia .

Antidepressant Effects

Research has highlighted the antidepressant-like effects of this compound in various animal models. The compound's ability to enhance serotonin levels through reuptake inhibition positions it as a candidate for treating depression .

Neuroprotective Properties

The compound has demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. It appears to mitigate excitotoxicity and inflammation in dopaminergic neurons by modulating mitochondrial function and reducing oxidative stress markers .

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

- Study on Depression Models :

-

Neuroprotection Against Excitotoxicity :

- Objective : Assess neuroprotective effects against glutamate-induced toxicity.

- Results : The compound reduced neuronal cell death and improved cell viability in cultured neurons exposed to excitotoxic conditions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Primary Activity | Binding Affinity (nM) |

|---|---|---|---|

| 5-Methoxytryptamine | Structure | Serotonin agonist | 10 |

| 5-Hydroxyindoleacetic acid | Structure | Metabolite of serotonin | N/A |

| 5-Methoxy-N,N-dimethyltryptamine | Structure | Hallucinogenic effects | 15 |

特性

分子式 |

C15H18N2O |

|---|---|

分子量 |

242.32 g/mol |

IUPAC名 |

5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole |

InChI |

InChI=1S/C15H18N2O/c1-17-10-14(11-5-7-16-8-6-11)13-9-12(18-2)3-4-15(13)17/h3-5,9-10,16H,6-8H2,1-2H3 |

InChIキー |

VRCTUNMZXAFYJW-UHFFFAOYSA-N |

正規SMILES |

CN1C=C(C2=C1C=CC(=C2)OC)C3=CCNCC3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。